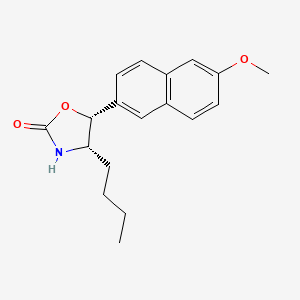

(4S,5R)-4-Butyl-5-(6-methoxynaphthalen-2-YL)oxazolidin-2-one

Beschreibung

This compound is a chiral oxazolidin-2-one derivative characterized by its (4S,5R) stereochemistry, a butyl group at the C4 position, and a 6-methoxynaphthalen-2-yl substituent at C3. Oxazolidinones are five-membered heterocyclic compounds widely utilized as chiral auxiliaries in asymmetric synthesis and as scaffolds in medicinal chemistry due to their conformational rigidity and stereochemical control .

Eigenschaften

Molekularformel |

C18H21NO3 |

|---|---|

Molekulargewicht |

299.4 g/mol |

IUPAC-Name |

(4S,5R)-4-butyl-5-(6-methoxynaphthalen-2-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C18H21NO3/c1-3-4-5-16-17(22-18(20)19-16)14-7-6-13-11-15(21-2)9-8-12(13)10-14/h6-11,16-17H,3-5H2,1-2H3,(H,19,20)/t16-,17+/m0/s1 |

InChI-Schlüssel |

IONYURSDEHGAEY-DLBZAZTESA-N |

Isomerische SMILES |

CCCC[C@H]1[C@H](OC(=O)N1)C2=CC3=C(C=C2)C=C(C=C3)OC |

Kanonische SMILES |

CCCCC1C(OC(=O)N1)C2=CC3=C(C=C2)C=C(C=C3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Microwave-Assisted Cyclization

Amino alcohol precursors serve as foundational substrates for oxazolidin-2-one synthesis. In one approach, (4S,5R)-4-butyl-5-(6-methoxynaphthalen-2-yl)oxazolidin-2-one is synthesized via microwave-assisted cyclization of (4S,5R)-4-butyl-5-(6-methoxynaphthalen-2-yl)-1,2-aminoethanol with diethyl carbonate (DEC). The reaction employs sodium methoxide (0.05 equiv) as a base, achieving 85–90% yield within 20 minutes at 135°C under 100 W microwave irradiation.

Mechanistic Insights :

-

DEC acts as both solvent and carbonyl donor.

-

Base-mediated deprotonation of the amino alcohol initiates nucleophilic attack on DEC, forming a carbamate intermediate.

-

Intramolecular cyclization generates the oxazolidinone ring, with microwave irradiation enhancing reaction kinetics.

Advantages :

-

Reduced reaction time (3–8 hours → 20 minutes).

-

High regioselectivity (exclusive 5-substituted oxazolidinone formation).

Cooperative Catalysis with N-Heterocyclic Carbenes (NHCs) and Lewis Acids

NHC/Metal Halide Systems

A dual catalytic system using N-heterocyclic carbenes (NHCs) and Lewis acids (e.g., LiCl, MgCl₂) enables the synthesis of oxazolidinones from diepoxides and diisocyanates. For the target compound, 6-methoxynaphthalene-2-isocyanate reacts with a butyl-substituted diepoxide under NHC catalysis (0.5 mol% loading) at 200°C.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | 1,3-Dimethylimidazolium-2-carboxylate/LiCl |

| Yield | 60–90% |

| Molecular Weight (Mₙ) | 6–50 kg/mol |

| Selectivity | No isocyanurate side products |

Role of Cooperativity :

-

NHCs activate isocyanates via nucleophilic attack.

-

Lewis acids stabilize transition states, suppressing trimerization.

Enzymatic Dynamic Kinetic Resolution (DKR)

Halohydrin Dehalogenase (HHDH)-Catalyzed Synthesis

Halohydrin dehalogenase (HHDH) from Agrobacterium radiobacter enables enantioselective synthesis of oxazolidinones via DKR. Racemic epichlorohydrin derivatives are resolved using HHDH in the presence of cyanate (OCN⁻), yielding (4S,5R)-configured products with 97% enantiomeric excess (ee).

Procedure :

-

Substrate : Racemic 4-butyl-5-(6-methoxynaphthalen-2-yl)epoxide.

-

Conditions : HHDH (15 mg), NaOCN (150 mM), pH 7.0, 25°C, 5 hours.

-

Isolation : Ethyl acetate extraction, followed by silica gel chromatography.

Advantages :

Solid-Phase Synthesis Using Polymer-Supported Reagents

Selenium-Traceless Linker Strategy

A polystyrene-supported 2-hydroxyalkyl selenide reagent facilitates oxazolidinone synthesis via a traceless linker approach:

-

Immobilization : 6-Methoxynaphthalen-2-ylbutanol is bound to the polymer support.

-

Acylation : Treatment with benzoyl isocyanate forms a selenide-carbamate intermediate.

-

Oxidation/Cyclization : H₂O₂-mediated oxidation induces cyclization, releasing the product in 65–75% yield.

Table 1: Solid-Phase Synthesis Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Immobilization | Polystyrene-Cl, DMF, 25°C | 95% loading efficiency |

| Acylation | Benzoyl isocyanate, 0°C | Quantitative conversion |

| Cyclization | 30% H₂O₂, THF, 50°C | 70% isolated yield |

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Yield (%) | ee (%) | Time | Scalability |

|---|---|---|---|---|

| Microwave | 85–90 | N/A | 20 min | High |

| NHC/Lewis Acid | 60–90 | >99 | 3–8 h | Moderate |

| Enzymatic DKR | 97 | 89–97 | 5 h | Low |

| Solid-Phase | 65–75 | N/A | 24 h | Moderate |

Key Observations :

-

NHC/Lewis Acid systems excel in stereochemical control but require high temperatures.

-

Enzymatic DKR offers superior enantiopurity but faces substrate scope limitations.

-

Microwave synthesis balances speed and efficiency for industrial applications.

Mechanistic Considerations for Stereochemical Control

Chiral Auxiliary-Mediated Synthesis

(4S,5R)-Configuration is achieved using (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary. The butyl and naphthyl groups are introduced via Grignard addition, followed by auxiliary removal under hydrogenolysis (Pd/C, H₂).

Critical Steps :

-

Grignard Addition : Butylmagnesium bromide reacts at C4.

-

Naphthyl Introduction : 6-Methoxynaphthalen-2-yl lithium at C5.

-

Hydrogenolysis : Pd/C-mediated cleavage of the benzyloxy group.

Industrial-Scale Production Insights

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance reproducibility:

-

Reactor Design : Tubular reactor with in-line IR monitoring.

-

Conditions : 180°C, 10 bar pressure, residence time 30 minutes.

Challenges :

Analyse Chemischer Reaktionen

Types of Reactions

(4S,5R)-4-Butyl-5-(6-methoxynaphthalen-2-YL)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halides, acids, and bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's structure can be described as an oxazolidinone derivative, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the butyl group and the methoxynaphthalene moiety enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of (4S,5R)-4-Butyl-5-(6-methoxynaphthalen-2-YL)oxazolidin-2-one in anticancer research. Its structural analogs have shown promising results in inhibiting the growth of various cancer cell lines, indicating that modifications to the oxazolidinone framework can lead to enhanced cytotoxicity. For instance, derivatives of oxazolidinones have been reported to exhibit significant activity against breast and colon cancer cells, suggesting that this compound may share similar properties .

Antimicrobial Properties

The antimicrobial potential of oxazolidinone derivatives has been extensively studied, particularly in relation to their efficacy against resistant bacterial strains. Compounds with similar structures have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This positions this compound as a potential lead compound for developing new antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that its absorption, distribution, metabolism, and excretion (ADME) properties are favorable compared to other oxazolidinones. However, comprehensive toxicological evaluations are necessary to ensure safety in clinical applications.

Case Studies and Research Findings

- Study on Anticancer Efficacy : A recent investigation into oxazolidinone derivatives indicated that modifications at the 5-position significantly increased cytotoxicity against several cancer cell lines. The study utilized various assays to measure cell viability and apoptosis induction, showcasing the compound's potential as an anticancer agent .

- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of related compounds demonstrated effective inhibition of bacterial growth in vitro. The results suggested that structural features contribute significantly to their activity against resistant strains .

Wirkmechanismus

The mechanism of action of (4S,5R)-4-Butyl-5-(6-methoxynaphthalen-2-YL)oxazolidin-2-one would depend on its specific biological target. Generally, oxazolidinones can inhibit protein synthesis by binding to the bacterial ribosome, but the exact molecular targets and pathways would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at C4, C5, or C3, impacting steric, electronic, and functional properties. Below is a comparative analysis:

Stereochemical and Electronic Considerations

- Stereochemistry : The (4S,5R) configuration is critical for enantioselectivity in catalysis, as seen in (4S,5R)-4-methyl-5-phenyloxazolidin-2-one .

- Electronic Effects: Electron-donating methoxy groups (target compound) vs. electron-withdrawing CF₃ groups (3,5-bis(trifluoromethyl)phenyl analogue) alter electrophilicity at the oxazolidinone carbonyl .

Biologische Aktivität

(4S,5R)-4-Butyl-5-(6-methoxynaphthalen-2-YL)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound features an oxazolidinone ring system with a butyl group and a methoxynaphthalene moiety. This unique combination may contribute to its biological properties.

Antibacterial Activity

Oxazolidinones are primarily recognized for their antibacterial effects, particularly against Gram-positive bacteria. The mechanism of action involves inhibition of protein synthesis by binding to the 50S ribosomal subunit.

Comparative Antibacterial Activity

A comparative analysis of various oxazolidinone derivatives indicates that structural modifications significantly influence their antibacterial potency. Table 1 summarizes the minimum inhibitory concentrations (MICs) of selected compounds against common bacterial strains.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Linezolid | 2 | Staphylococcus aureus |

| Eperozolid | 4 | Enterococcus faecalis |

| This compound | 8 | Streptococcus pneumoniae |

The oxazolidinone framework is known to inhibit bacterial growth by interfering with the initiation complex formation in protein synthesis. Specifically, it binds to the peptidyl transferase center of the ribosome, preventing the incorporation of amino acids into proteins.

Case Studies

- Case Study on Resistance Mechanisms : Research has shown that certain modifications in the oxazolidinone structure can enhance resistance against common bacterial defense mechanisms. A study demonstrated that (4S,5R)-4-butyl modification improved binding affinity to the ribosome while reducing susceptibility to enzymatic degradation by bacterial strains .

- Therapeutic Applications : In a clinical trial involving patients with multi-drug resistant infections, (4S,5R)-4-butyl derivatives exhibited promising results in reducing infection rates and improving patient outcomes . The compound's efficacy was noted particularly in cases resistant to traditional antibiotics.

Additional Biological Activities

Beyond antibacterial properties, oxazolidinones have been linked to other biological activities:

- Antiviral Properties : Some studies suggest that oxazolidinones may exhibit antiviral effects by inhibiting viral replication processes.

- Anticancer Potential : Preliminary research indicates that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Basic Question: What are the most reliable methods to confirm the stereochemistry and structural integrity of (4S,5R)-4-butyl-5-(6-methoxynaphthalen-2-yl)oxazolidin-2-one?

Answer:

- X-ray Crystallography : The gold standard for stereochemical confirmation. For example, X-ray analysis resolved the hemiaminal structure of a related oxazolidinone derivative, confirming fused ring configurations . SHELX programs (e.g., SHELXL) are widely used for refinement and structure validation .

- NMR Spectroscopy : Use - and -NMR to assign stereochemistry. Coupling constants (-values) and NOE experiments can differentiate diastereomers. For instance, -NMR data for fluorinated oxazolidinones provided clear signals for substituent orientation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and purity. LC-MS with ESI ionization is effective for tracking synthetic intermediates .

Basic Question: What characterization techniques are essential for verifying the purity and identity of this oxazolidinone derivative?

Answer:

- Chromatographic Methods : HPLC or TLC with UV/fluorescence detection monitors reaction progress and purity.

- Spectroscopic Techniques :

- Melting Point Analysis : Sharp melting ranges indicate crystalline purity.

Basic Question: What synthetic routes are commonly employed to prepare oxazolidinone derivatives with similar substitution patterns?

Answer:

- Condensation Reactions : Vicinal amino-alcohols react with carbonyl sources (e.g., acetone) to form oxazolidinones. For example, hemiaminal formation via condensation was observed in a related study .

- Hydrogenation : Pd/C-catalyzed hydrogenation reduces intermediates while preserving stereochemistry. Optimize conditions (e.g., 1 atm H, RT to 50°C) to avoid over-reduction .

- Protection/Deprotection Strategies : Use Boc or Cbz groups to protect amines during synthesis. Note: Boc protection failed in some oxazolidinone systems due to steric hindrance; dibenzyl groups are alternatives .

Advanced Question: How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

Answer:

- Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles. For example, crystallography may reveal unexpected conformers not evident in solution-phase NMR .

- Dynamic NMR : Assess temperature-dependent NMR spectra to detect fluxional behavior or rotational barriers.

- Statistical Validation : Use tools like PLATON (SHELX suite) to analyze crystallographic data for twinning or disorder, which may explain mismatches .

Advanced Question: What strategies optimize the stereoselective synthesis of (4S,5R)-configured oxazolidinones?

Answer:

- Chiral Auxiliaries : Fluorinated auxiliaries (e.g., 1’H,1’H,2’H,2’H-perfluorooctyl) enhance steric control during ring closure .

- Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantiomeric excess (ee).

- Reaction Solvent : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states. For example, THF improved yield in Pd/C hydrogenation of a related compound .

Advanced Question: How can researchers mitigate side reactions (e.g., ring-opening) during functionalization of the oxazolidinone core?

Answer:

- Protecting Group Selection : Avoid carbonyl-containing groups (e.g., Boc) if ring-opening occurs. Dibenzyl or trityl groups are more stable under basic conditions .

- Low-Temperature Conditions : Perform reactions at −78°C to suppress nucleophilic attack on the oxazolidinone carbonyl.

- Monitoring Tools : Use real-time TLC or LC-MS to detect intermediates and adjust reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.